Pentizidone
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Overview
Description
Preparation Methods
Pentizidone can be synthesized from arginine, lysine, and a pentose. The formation from glucose is also possible, albeit at a slower rate and probably through oxidation of glucose to arabinose . The preparation involves a series of steps including condensation, hydrolysis, and oxidation reactions. Industrial production methods typically involve high-performance liquid chromatography (HPLC) for purification and calibration .
Chemical Reactions Analysis
Pentizidone undergoes various chemical reactions, including:
Oxidation: It can be formed through the oxidation of glucose to arabinose.
Condensation: The initial step in its synthesis involves the condensation of arginine and lysine.
Hydrolysis: This step is crucial for the formation of the imidazo-pyridinium structure.
Common reagents used in these reactions include glucose, ribose, and various oxidizing agents. The major product formed from these reactions is the highly fluorescent this compound itself .
Scientific Research Applications
Pentizidone has several scientific research applications:
Mechanism of Action
Pentizidone exerts its effects by forming fluorescent cross-links between the arginine and lysine residues in collagen. This process involves the Maillard reaction products of ribose . In vivo, AGEs form this compound through sugar fragmentation, and it serves as a marker of stress and acts as a toxin itself .
Comparison with Similar Compounds
Pentizidone is unique due to its high fluorescence and its role as a biomarker for AGEs. Similar compounds include other AGEs such as carboxymethyllysine and pyrraline, which also form cross-links in proteins but do not exhibit the same level of fluorescence . These compounds share similar pathways of formation but differ in their specific structures and properties.
Properties
CAS No. |
55694-83-2 |
---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(4R)-4-[[(E)-4-oxopent-2-en-2-yl]amino]-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C8H12N2O3/c1-5(3-6(2)11)9-7-4-13-10-8(7)12/h3,7,9H,4H2,1-2H3,(H,10,12)/b5-3+/t7-/m1/s1 |
InChI Key |
DGYLXKOLHICICX-OHCKJTPYSA-N |
SMILES |
CC(=CC(=O)C)NC1CONC1=O |
Isomeric SMILES |
C/C(=C\C(=O)C)/N[C@@H]1CONC1=O |
Canonical SMILES |
CC(=CC(=O)C)NC1CONC1=O |
Synonyms |
4-((1-methyl-3-oxo-1-butenyl)amino)-3-isoxazolidinone hemihydrate acetylacetonylcycloserine pentizidone pentizidone, calcium salt, (R)-isomer pentizidone, monosodium salt, (R)-isomer pentizidone, sodium salt, (R)-isome |
Origin of Product |
United States |
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